molecular formula C12H12N4O2 B11785197 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid

Cat. No.: B11785197
M. Wt: 244.25 g/mol
InChI Key: VTBOYUXEDIELEC-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is a complex organic compound that features a unique combination of a cyclopropyl group, a methylpyrimidine ring, and an imidazole carboxylic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl and methyl groups. The imidazole ring is then synthesized and attached to the pyrimidine core. The final step involves the carboxylation of the imidazole ring to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine: A related compound with a piperidine ring instead of an imidazole ring.

    1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-ol: Similar structure but with a hydroxyl group.

Uniqueness

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(2-cyclopropyl-6-methylpyrimidin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c1-7-4-10(15-11(14-7)8-2-3-8)16-5-9(12(17)18)13-6-16/h4-6,8H,2-3H2,1H3,(H,17,18)

InChI Key

VTBOYUXEDIELEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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